4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]quinolin-2(1H)-one
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Overview
Description
4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]quinolin-2(1H)-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
The synthesis of 4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]quinolin-2(1H)-one involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The reaction conditions typically involve refluxing in methanol with methanesulfonic acid as a catalyst . Industrial production methods may involve optimization of these conditions to improve yield and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the quinoline ring. Common reagents and conditions used in these reactions include methanesulfonic acid for Fischer indole synthesis and palladium catalysts for hydrogenation. Major products formed from these reactions include various substituted indole and quinoline derivatives.
Scientific Research Applications
4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and receptors, leading to the suppression of cancer cell proliferation . Molecular docking studies have revealed its binding orientations in the active site of c-Met, a receptor tyrosine kinase involved in cancer cell growth and survival .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and 8-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole . Compared to these compounds, 4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]quinolin-2(1H)-one exhibits unique properties due to the presence of the quinoline ring, which enhances its biological activity and specificity .
Properties
Molecular Formula |
C22H19N3O3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C22H19N3O3/c1-28-13-6-7-19-15(10-13)17-12-25(9-8-20(17)23-19)22(27)16-11-21(26)24-18-5-3-2-4-14(16)18/h2-7,10-11,23H,8-9,12H2,1H3,(H,24,26) |
InChI Key |
VFHHNLKWNDDGEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C4=CC(=O)NC5=CC=CC=C54 |
Origin of Product |
United States |
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